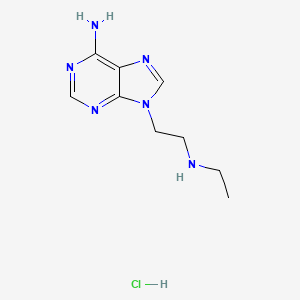

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride

Description

9-(2-(Ethylamino)ethyl)-9H-purin-6-amine hydrochloride is a purine derivative characterized by a 2-(ethylamino)ethyl group at the 9-position and an amine group at the 6-position, with the hydrochloride salt enhancing its solubility. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules. Modifications at the 9-position, such as the ethylaminoethyl chain in this compound, influence steric, electronic, and pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

9-[2-(ethylamino)ethyl]purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.ClH/c1-2-11-3-4-15-6-14-7-8(10)12-5-13-9(7)15;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPWNUVRKVCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 9H-purin-6-amine

The most common and direct synthetic route involves the reaction of 9H-purin-6-amine with 2-(ethylamino)ethyl chloride or bromide under basic conditions. This alkylation is facilitated by the nucleophilicity of the nitrogen at the 9-position of the purine.

-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: Elevated temperatures (typically 50–100 °C) are employed to enhance reaction rates.

- Base: Mild bases such as potassium carbonate or triethylamine are used to deprotonate the purine nitrogen and promote alkylation.

-

$$

\text{9H-purin-6-amine} + \text{2-(ethylamino)ethyl chloride} \xrightarrow[\text{base}]{\text{DMF, heat}} \text{9-(2-(ethylamino)ethyl)-9H-purin-6-amine}

$$ -

- The crude product is often isolated by precipitation or extraction.

- Purification is achieved by recrystallization or chromatographic techniques.

- Conversion to the hydrochloride salt is performed by treatment with hydrochloric acid in an appropriate solvent (e.g., tetrahydrofuran or isopropanol), yielding the hydrochloride salt as a stable solid form.

Cyclization and Salt Formation

In some advanced synthetic protocols, after the alkylation step, the intermediate is subjected to cyclization or protonation steps to enhance purity and yield of the hydrochloride salt.

- Heating the intermediate in protic solvents such as isopropanol in the presence of hydrochloric acid at moderate temperatures (~80 °C) promotes salt formation and crystallization.

Alternative Synthetic Routes

Though less common for this specific compound, related purine derivatives have been synthesized via multi-step processes involving:

- Protection of amino groups,

- Formation of intermediates like carboxamides or esters,

- Coupling reactions with amines or alkyl halides,

- Catalytic hydrogenation or other functional group transformations.

These methods are more complex but may be employed to introduce additional substituents or to improve selectivity and yield in industrial settings.

Data Table: Summary of Preparation Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 9H-purin-6-amine + 2-(ethylamino)ethyl chloride + K2CO3 | DMF or DMSO | 50–100 °C | 4–24 hours | 70–85 | Alkylation at N9 position |

| 2 | Crude product isolation | Water/organic solvents | Room temp | 1–2 hours | — | Precipitation or extraction |

| 3 | Treatment with HCl for salt formation | THF or isopropanol | 50–80 °C | 1–3 hours | 80–90 | Formation of hydrochloride salt |

| 4 | Purification (recrystallization/chromatography) | Ethanol, methanol | Room temp | Variable | — | Ensures high purity |

Research Findings and Optimization

- Yield and Purity: Optimizing the base concentration and reaction temperature significantly improves yield and reduces side reactions such as over-alkylation or decomposition.

- Solvent Choice: DMF and DMSO provide high solubility for reactants and favor nucleophilic substitution; however, DMF is often preferred for ease of removal and lower toxicity.

- Salt Formation: Conversion to the hydrochloride salt enhances compound stability and facilitates handling and storage.

- Industrial Considerations: Large-scale synthesis employs continuous flow reactors or optimized batch processes to maximize throughput and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act by inhibiting or modulating the activity of enzymes involved in purine metabolism. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

9-Ethyl-9H-purin-6-amines

Compounds like 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () feature a simpler ethyl group at the 9-position. While the ethyl group reduces steric hindrance, it lacks the secondary amine present in the ethylaminoethyl chain of the target compound. This difference impacts solubility and binding interactions; the hydrochloride salt in the target compound improves aqueous solubility compared to neutral 9-ethyl analogs .

9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride

This analog () replaces the ethylaminoethyl group with an azetidinylmethyl substituent. Both compounds share similar molecular weights (~240.7 g/mol), but the azetidine derivative’s cyclic structure may reduce conformational flexibility compared to the linear ethylaminoethyl chain .

9-(2-(Neopentylamino)ethyl)-9H-purin-6-amine (PU-AD-SnMe3)

PU-AD-SnMe3 () contains a bulkier neopentylamino group. The neopentyl substituent increases hydrophobicity, which may reduce solubility but enhance membrane permeability. In contrast, the ethylaminoethyl group in the target compound balances hydrophilicity and lipophilicity, making it more suitable for systemic applications .

Substituent Variations at the 6-Position

6-Chloro Derivatives

2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine () replaces the 6-amine with a chloro group. Chlorine atoms are electron-withdrawing, which can stabilize the purine ring but reduce nucleophilicity. The 6-amine in the target compound allows for hydrogen bonding, a critical feature for interacting with biological targets like enzymes or receptors .

6-Aryl/Substituted Aryl Derivatives

Compounds such as 9-(3,5-difluorophenyl)-9H-purin-6-amine () incorporate aromatic groups at the 6-position. These substituents enhance π-π stacking interactions but may introduce metabolic stability challenges.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

The hydrochloride salt of the target compound significantly improves water solubility compared to non-ionic analogs like 9-ethyl-9H-purin-6-amine.

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the purine N9 position using 2-(ethylamino)ethyl chloride. A typical protocol involves refluxing 6-aminopurine with the alkylating agent in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere, followed by hydrochloride salt formation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water. Purity ≥95% can be confirmed using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the ethylaminoethyl chain (e.g., δ ~2.7–3.5 ppm for CH2 groups adjacent to NH) and purine protons (e.g., H8 at δ ~8.3 ppm).

- HRMS-ESI : Confirm molecular ion [M+H]+ and isotopic pattern matching the molecular formula.

- X-ray crystallography : Resolve regioselectivity at N9 (vs. N7 alkylation) by analyzing bond angles and torsion parameters in the crystal lattice .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, N6 substituents) influence the compound’s biological activity, and what experimental designs can validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying alkyl chains (e.g., ethyl vs. isopropyl) or N6 modifications (e.g., amine vs. acetamide). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity differences.

- Docking Simulations : Model interactions with target proteins (e.g., kinases, adenosine receptors) using software like AutoDock Vina to predict binding affinities. Validate experimentally via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor in vivo activity may stem from rapid clearance or poor membrane permeability.

- Formulation Adjustments : Use prodrug strategies (e.g., phosphate esters) or lipid-based nanoparticles to enhance solubility and tissue penetration.

- Data Normalization : Control for interspecies metabolic differences using humanized mouse models or primary human cell lines .

Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound with its molecular targets?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., a kinase) and compare the resolved structure to computational predictions. Analyze hydrogen bonding, π-π stacking, and hydrophobic interactions. Discrepancies often arise from flexible side chains or solvent effects; use molecular dynamics simulations to refine models .

Theoretical and Experimental Design Questions

Q. What conceptual frameworks guide the design of analogs targeting adenosine receptor subtypes (e.g., A1 vs. A2A)?

- Methodological Answer : Leverage the "ribose-binding domain" hypothesis: Modifications at the N6 and C2 positions (e.g., ethylaminoethyl chain) influence receptor subtype selectivity. Design analogs with bulky substituents to sterically block A2A binding while maintaining A1 affinity. Validate via competitive binding assays using [3H]CCPA (A1) and [3H]ZM241385 (A2A) .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in enzyme inhibition assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use bootstrapping to estimate confidence intervals and Grubbs’ test to identify outliers. For high variability, increase replicates (n ≥ 6) and normalize data to positive/negative controls (e.g., 100% inhibition by staurosporine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.